Product packaging for Cyprenorphine(Cat. No.:CAS No. 4406-22-8)

Cyprenorphine

Cat. No.: B1259777
CAS No.: 4406-22-8
M. Wt: 423.5 g/mol
InChI Key: VSKIOMHXEUHYSI-KNLIIKEYSA-N

Description

Cyprenorphine (M285) is a potent synthetic opioid antagonist closely related to buprenorphine and diprenorphine . It acts as a powerful antagonist at mu, delta, and kappa opioid receptors, effectively displacing agonists like morphine and etorphine from binding sites, which is believed to be the mechanism behind its functional reversal of opioid effects . While it has mixed agonist-antagonist properties, its profile is distinct, as it can produce pronounced dysphoric and psychotomimetic (hallucinogenic) effects in humans, limiting its potential for therapeutic analgesic application . A key research application of this compound is in veterinary pharmacology for reversing the profound immobilizing effects of the potent opioid etorphine, particularly in large wildlife; the effects are typically reversed rapidly with a recommended antagonist dose of three times the initial etorphine dose . In laboratory research, this compound has been used extensively to study opioid systems, including the suppression of sweet solution intake and the investigation of conditional fear-induced analgesia . As a research chemical, its high-affinity binding and slow-dissociation kinetics at opioid receptors make it a valuable tool for probing receptor function and dynamics . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H33NO4 B1259777 Cyprenorphine CAS No. 4406-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,6R,14R,15R,19R)-5-(cyclopropylmethyl)-19-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-9,15,18-19,22,28-29H,4-5,10-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKIOMHXEUHYSI-KNLIIKEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905125
Record name Cyprenorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4406-22-8
Record name Cyprenorphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4406-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyprenorphine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004406228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyprenorphine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyprenorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYPRENORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P6HEG5ZHS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Chemistry and Structural Analysis of Cyprenorphine

Molecular Architecture and Oripavine Alkaloid Derivation

Cyprenorphine is a member of the Bentley compounds, a class of opioids derived from the natural opium alkaloid thebaine. wikipedia.org These compounds are also referred to as bridged oripavine derivatives or 6,14-ethenomorphinans. wikipedia.orgmdpi.com The derivation from oripavine, a major alkaloid in certain poppy species like Papaver orientale, places this compound within a family of structurally intricate and pharmacologically potent molecules. wikipedia.orgmdpi.comscirp.org Oripavine itself serves as a crucial precursor for various semi-synthetic opioids, and its structural framework is the foundation upon which this compound is built. wikipedia.orgmdpi.com

Core Structural Features and Unique Chemical Moieties

The molecular structure of this compound, systematically named N-cyclopropylmethyl-6,14-endoetheno-7α-(1-hydroxy-1-methylethyl)-6,7,8,14-tetrahydronororipavine, is characterized by a rigid pentacyclic core. google.com This core is based on the morphinan (B1239233) skeleton, a foundational structure for many opioids. mdpi.comnih.gov

Key distinguishing features of this compound include:

A Morphinan Skeleton: This provides the fundamental polycyclic framework of the molecule. mdpi.com

A 6,14-endo-etheno Bridge: This rigid bridge between carbons 6 and 14 is a hallmark of the Bentley compounds and is introduced via a cycloaddition reaction. wikipedia.orgmdpi.com It significantly constrains the molecule's conformation.

A 7α-(1-hydroxy-1-methylethyl) Substituent: This tertiary alcohol moiety at the C7 position is a critical feature. The addition of branched tertiary alcohol groups at this position is known to result in a wide array of highly potent compounds within this family. wikipedia.org

An N-cyclopropylmethyl (CPM) Group: The nitrogen atom of the morphinan structure is substituted with a cyclopropylmethyl group. google.com This substituent is common among opioid antagonists and mixed agonist-antagonists.

These moieties contribute to the compound's unique three-dimensional shape and its specific interactions with opioid receptors.

Table 1: Key Structural Features of this compound

Feature Description
Core Skeleton Morphinan
Key Bridge 6,14-endo-etheno
C7-Substituent 7α-(1-hydroxy-1-methylethyl)
N-Substituent Cyclopropylmethyl (CPM)

| Chemical Class | Oripavine Alkaloid Derivative (Bentley Compound) |

Strategies for Chemical Synthesis and Derivatization

The synthesis of this compound and its analogs leverages the reactive nature of thebaine and oripavine, employing key reactions to build its complex, bridged structure.

Synthetic Approaches to the this compound Core

The cornerstone of the synthesis for the 6,14-ethenomorphinan core of this compound is the Diels-Alder reaction. wikipedia.orgmdpi.com This [4+2] cycloaddition reaction utilizes thebaine, which contains a conjugated diene system within its C-ring, as the starting diene. clockss.org

The general synthetic pathway involves:

Diels-Alder Cycloaddition: Thebaine is reacted with an electron-deficient dienophile, such as an α,β-unsaturated ketone (e.g., methyl vinyl ketone), to form a 6,14-etheno-bridged adduct. mdpi.comwikipedia.org This reaction is highly stereoselective.

Grignard Reaction: The ketone group on the newly formed bridge (at C7) is then reacted with a Grignard reagent, such as methylmagnesium bromide, to create the tertiary alcohol side chain, for instance, the 7α-(1-hydroxy-1-methylethyl) group characteristic of this compound. researchgate.net

N-Demethylation: Naturally occurring thebaine has an N-methyl group. To introduce other substituents, this methyl group must be removed. A common method is the von Braun reaction, using reagents like cyanogen (B1215507) bromide to yield an N-cyano intermediate, which is subsequently hydrolyzed to the secondary amine (a nor-compound). google.com

N-Alkylation: The final step is the alkylation of the secondary amine with an appropriate halide, such as cyclopropylmethyl bromide, to install the desired N-substituent and yield the final this compound molecule. google.com

While oripavine can also be used as a starting material, its use can simplify the process by avoiding the need for a C3-O-demethylation step that is sometimes required when starting from thebaine for other derivatives. wikipedia.orgscirp.org

Methodologies for Analog Generation and Modification

The generation of this compound analogs is a key strategy in structure-activity relationship (SAR) studies to explore and optimize pharmacological properties. Modifications can be made at several key positions on the molecule. mdpi.com

Common derivatization strategies include:

Varying the N-Substituent: The N-cyclopropylmethyl group can be replaced with other alkyl or arylalkyl groups (e.g., N-phenethyl) by using different alkylating agents in the final synthetic step. This significantly influences the compound's activity at opioid receptors. mdpi.com

Altering the C7 Side Chain: By using different Grignard reagents or other nucleophiles in the reaction with the C7-keto intermediate, a wide variety of alcohol side chains can be introduced. This is a primary method for modulating potency and efficacy.

Modification at other positions: Structural modifications at other sites, such as the C5 position, have been explored to enhance hydrophobic interactions with receptors. For example, introducing a 5-methyl group can influence the orientation of the ligand in the receptor binding pocket. mdpi.com

Saturation of the Etheno Bridge: The double bond in the 6,14-endo-etheno bridge can be hydrogenated to form an ethano bridge, creating dihydro-derivatives. For example, dihydrothis compound is formed by hydrogenating the corresponding etheno compound. google.com

These synthetic modifications allow for the systematic exploration of the chemical space around the this compound scaffold, leading to the development of new ligands with tailored affinities and functional activities at opioid receptors.

Table 2: Chemical Compounds Mentioned

Compound Name
Acetorphine
Buprenorphine
Butorphanol
Codeine
This compound
Desomorphine
Dihydrothis compound
Dihydroetorphine
Dihydromorphine
Diprenorphine
Etorphine
Hydromorphinol
Levorphanol
Methyldesorphine
Methyldihydromorphine
Morphine
Morphine methylbromide
Morphine methylsulfonate
Morphine-N-Oxide
Myrophine
Nalbuphine
Naloxone
Nalorphine
Naltrexone
Nicocodeine
Oripavine
Oxycodone
Oxymorphone

Advanced Receptor Pharmacology of Cyprenorphine: Mechanisms and Selectivity

Comprehensive Opioid Receptor Binding Profiles

Quantitative Receptor Affinity Constants (K_e Values)Quantitative binding assays have been used to determine the equilibrium dissociation constants (K_e values) for cyprenorphine's derivatives, providing insight into their receptor affinity. A lower K_e value indicates a higher binding affinity. Research on 16-methyl this compound (RX 8008M) in isolated tissue preparations has established it as a pure opioid antagonist with distinct affinities for the three main opioid receptors.nih.govThe K_e values from one study show a marked preference for the delta and mu receptors over the kappa receptor.nih.gov

Opioid ReceptorK_e Value (nM) for 16-Methyl this compound (RX 8008M) nih.gov
Delta (δ)0.73
Mu (μ)1.77
Kappa (κ)59.6

Note: The data presented is for 16-methyl this compound, a derivative of this compound. nih.gov

Characterization of Mixed Agonist-Antagonist Pharmacodynamics

This compound is characterized by mixed agonist-antagonist effects at opioid receptors, a profile it shares with compounds like buprenorphine. wikipedia.orgwikidoc.org This means it does not act as a simple activator or blocker but possesses a combination of these actions, which can vary depending on the specific receptor. painphysicianjournal.comnaabt.org

Mechanistic Insights into Opioid Receptor Displacement

This compound's ability to displace other opioids from their binding sites is a critical aspect of its pharmacology, primarily rooted in its nature as a potent, high-affinity competitive antagonist. wikipedia.org The mechanism is not one of irreversible binding, where the antagonist forms a covalent bond with the receptor, but rather a competitive interaction where this compound and other opioids vie for the same receptor binding sites. derangedphysiology.com

The key to this compound's effectiveness in this role is its superior binding affinity. wikipedia.org In pharmacology, affinity refers to the strength of the interaction between a ligand and its receptor. painphysicianjournal.com this compound binds to opioid receptors with very high affinity, meaning it can effectively "out-compete" and displace other opioids that may have a lower affinity, such as the potent agonist etorphine. wikipedia.org This displacement is also influenced by dissociation kinetics. Related compounds like buprenorphine are known to have a slow dissociation rate from the mu-opioid receptor, meaning that once bound, they occupy the receptor for an extended period. nih.govadvancedpainmanagementclinic.com This prolonged receptor occupancy effectively blocks agonists from binding and exerting their effects. advancedpainmanagementclinic.com

This displacement mechanism is clinically significant. When a partial agonist or antagonist with high affinity, like this compound or buprenorphine, is administered to an individual physically dependent on a full opioid agonist, it displaces the full agonist from the receptors. naabt.orgdrugbank.com Because the new compound has lower intrinsic activity than the full agonist it displaced, there is a net decrease in receptor activation, which can lead to a rapid and intense onset of withdrawal symptoms, a phenomenon known as precipitated withdrawal. drugbank.com

Comparative Receptor Binding and Functional Activity with Related Opioids

This compound demonstrates complex mixed agonist-antagonist effects at opioid receptors, a characteristic it shares with its more well-known relative, buprenorphine. wikipedia.org Its pharmacological profile is defined by its specific binding affinity and functional activity (as an agonist, antagonist, or partial agonist) at the different opioid receptor subtypes: mu (μ), kappa (κ), and delta (δ). Examining these properties in comparison to other opioids reveals its unique position within the class.

An isoform, 16-methyl this compound, has been shown to be a pure opioid antagonist with a notable selectivity for the delta-opioid receptor. nih.gov Research using isolated tissue preparations determined its equilibrium constants (Ke) to be 0.73 nM at the delta receptor, 1.77 nM at the mu receptor, and 59.6 nM at the kappa receptor. nih.gov This data highlights a significant enhancement of delta receptor activity, making it a highly selective non-peptide delta antagonist. nih.gov

The functional selectivity of 16-methyl this compound was further demonstrated in studies assessing its ability to reverse analgesia induced by receptor-selective agonists. In these experiments, 16-methyl this compound completely reversed the antinociceptive effects of the delta-agonist DPDPE but did not affect the analgesia produced by the mu-agonist DAGO or the kappa-agonist U50,488H. nih.gov This provides strong functional evidence for its selective antagonism at delta-opioid receptors. nih.gov

The following table compares the receptor activity profile of this compound's derivative with other prominent opioids.

CompoundMu (μ) Receptor ActivityKappa (κ) Receptor ActivityDelta (δ) Receptor Activity
16-Methyl this compoundAntagonist (Ke = 1.77 nM) nih.govAntagonist (Ke = 59.6 nM) nih.govAntagonist (Ke = 0.73 nM) nih.gov
BuprenorphinePartial Agonist uams.edupharmacytimes.comAntagonist uams.edupharmacytimes.comAntagonist nih.gov
MorphineFull Agonist advancedpainmanagementclinic.comAgonist Agonist
NalbuphineAntagonist pharmacytimes.comAgonist pharmacytimes.com-
PentazocinePartial Agonist pharmacytimes.comAgonist pharmacytimes.com-
EtorphineFull Agonist wikipedia.org--

This comparative profile distinguishes this compound and its derivatives from both full agonists like morphine and pure antagonists. For instance, buprenorphine's profile of mu-partial agonism combined with kappa-antagonism is central to its use in treating opioid dependence. naabt.orguams.edu This contrasts with a compound like nalbuphine, which is a mu-antagonist but a kappa-agonist. pharmacytimes.com this compound's mixed agonist-antagonist properties, and the potent delta-selectivity of its 16-methyl derivative, underscore the nuanced structure-activity relationships that govern opioid pharmacology. wikipedia.orgnih.gov

Structure Activity Relationship Sar Studies of Cyprenorphine and Its Analogs

Identification of Critical Pharmacophores

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For cyprenorphine and related morphinan (B1239233) structures, several key pharmacophoric elements have been identified that are crucial for their interaction with opioid receptors.

Key pharmacophoric features often include:

Aromatic Ring: This feature, typically a phenolic ring, is crucial for binding to opioid receptors, likely through hydrophobic interactions. mdpi.com

Basic Nitrogen Atom: A protonable nitrogen atom is a common feature in most opioid ligands and is considered fundamental for anchoring the ligand in the binding pocket of the receptor. mdpi.com

Hydroxyl Group: A phenolic hydroxyl group can form important hydrogen bonds with the receptor, stabilizing the ligand-receptor complex. mdpi.com

N-Substituent: The nature of the substituent on the nitrogen atom significantly influences the compound's affinity and selectivity for different opioid receptor subtypes. mdpi.comunibo.it

Rigid Carbon Skeleton: The rigid, multi-ring structure of this compound, including the morphinan core, properly orients the other pharmacophoric groups for optimal receptor interaction. mdpi.com

Studies on various analogs have highlighted the importance of these features. For instance, the substituted pyridine (B92270) moiety fused to the C-ring of morphinans and the cyclopropylmethyl (CPM) group at the nitrogen are considered pharmacophoric elements that stabilize the inactive conformation of δ and κ-opioid receptors. researchgate.net

Elucidation of Structural Determinants for Receptor Selectivity

The subtle structural differences among opioid receptor subtypes allow for the design of selective ligands. unibo.it SAR studies on this compound and its analogs have been pivotal in identifying the specific molecular determinants that govern their selectivity for µ, δ, and κ-opioid receptors.

A significant finding in the SAR of this compound analogs is the impact of a methyl group at the 16-position. The introduction of this moiety led to the development of RX 8008M (16-Me this compound), a potent opioid antagonist with notable selectivity for the δ-opioid receptor. nih.gov

RX 8008M was found to be a pure opioid antagonist with equilibrium constants (Ke) indicating a marked enhancement of activity at the δ-receptor compared to the µ and κ receptors. nih.gov This makes RX 8008M a valuable tool for studying the physiological roles of δ-opioid receptors. researchgate.netnih.gov

Opioid Receptor Antagonist Activity of RX 8008M. nih.gov
ReceptorKe (nM)
Delta (δ)0.73
Mu (µ)1.77
Kappa (κ)59.6

The substituent attached to the nitrogen atom of the morphinan scaffold is a critical determinant of a ligand's pharmacological profile, influencing its affinity, selectivity, and efficacy (agonist vs. antagonist activity) at the different opioid receptor subtypes. mdpi.com

N-Cyclopropylmethyl (CPM) Group: This group, present in this compound itself, is a key pharmacophoric element. In combination with a substituted pyridine ring fused to the morphinan C-ring, the CPM substituent helps to stabilize the inactive state of both δ and κ-opioid receptors. researchgate.net In other molecular scaffolds, such as diphenethylamines, the introduction of a CPM substituent (as in HS666) can increase κ-opioid receptor affinity and selectivity. unibo.it

Bulky N-Substituents: Generally, increasing the bulk of the N-substituent can enhance selectivity and affinity for the κ-opioid receptor. mdpi.com For example, in the diphenethylamine (B1265890) series, moving from smaller alkyl groups to bulkier substituents like cyclobutylmethyl (in HS665) and cyclopropylmethyl (in HS666) led to increased κ-opioid receptor affinity, selectivity, and agonist potency. unibo.it

Chain Length and Lipophilicity: In series like the N-alkyl-substituted (−)-cis-N-normetazocines, the length of the alkyl chain on the nitrogen atom has been shown to correlate with affinity values and can even switch the activity from agonist to antagonist and back. mdpi.com The lipophilicity of the N-substituent also plays a role in receptor interaction. mdpi.com

The modification of the N-substituent is a widely used strategy in the design of opioid ligands to fine-tune their interactions with receptor subtypes. mdpi.com

The Role of the 16-Methyl Moiety in Delta-Opioid Receptor Selectivity (e.g., RX 8008M)

Computational Approaches in this compound SAR Analysis (e.g., QSAR, 3D QSAR)

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable tools in modern drug discovery, including the study of this compound and its analogs. nih.govnih.gov These approaches use statistical methods to correlate the chemical structure of compounds with their biological activity, enabling the prediction of properties for novel molecules. nih.govkcl.ac.uk

QSAR models are developed to predict the binding affinity of new or untested compounds for specific opioid receptors. nih.gov This is achieved by building a mathematical model based on a "training set" of compounds with known structures and experimental binding affinities. nih.govnih.gov

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the 3D properties of the molecules. plos.org These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic charge, or other properties are favorable or unfavorable for activity. plos.org Such models have been successfully used to predict the binding affinity of diverse ligands for various receptors. nih.govplos.org For instance, a 3D-QSAR model was developed for spleen tyrosine kinase inhibitors, which successfully guided the identification of new compounds. frontiersin.org While specific large-scale 3D-QSAR studies focusing solely on this compound are not widely published, the principles are broadly applicable to this class of compounds. nih.gov

The ultimate goal of SAR and QSAR studies is the rational design of novel ligands with improved properties, such as higher potency, greater receptor selectivity, or a desired functional profile (e.g., biased agonism). elifesciences.orgnih.govfrontiersin.org

Structure-Based Design: By combining SAR data with structural information from receptor crystallography or cryo-electron microscopy, researchers can design new molecules that are predicted to fit optimally into the receptor's binding pocket. elifesciences.orgthermofisher.com This structure-based approach allows for the targeted modification of a lead compound like this compound to enhance interactions with specific amino acid residues in the receptor, thereby improving its pharmacological profile. elifesciences.org

Virtual Screening: The predictive models generated from QSAR studies can be used to perform virtual screening of large chemical databases. frontiersin.org This involves computationally evaluating thousands or even millions of compounds to identify those that are most likely to have the desired activity, significantly accelerating the discovery of new lead compounds. frontiersin.org For example, virtual screening based on a 3D-QSAR pharmacophore model was used to identify novel spleen tyrosine kinase inhibitors from the ZINC database. frontiersin.org This strategy allows for the exploration of vast chemical spaces to discover novel scaffolds that might not be obvious from traditional medicinal chemistry approaches. herts.ac.uk

These computational techniques, integrated with traditional synthetic and pharmacological methods, provide a powerful platform for the development of the next generation of opioid ligands based on the this compound scaffold. elifesciences.orgfrontiersin.org

Preclinical Investigations of Cyprenorphine S Central Nervous System Actions

Modulation of Locomotor Activity in Animal Models

Cyprenorphine has been observed to increase locomotor activity in animal models. wikipedia.org This effect is a key characteristic noted in preclinical studies, where general locomotor activity is assessed using methods like the open field test. criver.com In such tests, an animal's movement, including distance traveled and rearing frequency, is monitored within a specified arena. criver.combiorxiv.org Changes in these parameters can indicate either hyperactivity or fatigue. criver.com The administration of various opioid compounds has been shown to modulate locomotor activity, with some increasing and others decreasing movement, depending on the specific drug, its interaction with different opioid receptor subtypes, and the animal model used. biorxiv.orgnih.gov For instance, studies have shown that drugs of abuse, including certain opioids, tend to increase locomotor activity in rodents, which is sometimes considered in the context of drug-seeking behavior. biorxiv.org

Role in Appetitive and Motivational Behavior Pathways in Animal Models

The influence of this compound on appetitive and motivational behaviors has been a significant area of preclinical research, particularly concerning feeding and reward-seeking actions. wikipedia.orgucla.edu Animal models of appetitive behavior are crucial for understanding the neurobiological underpinnings of motivation and reward. redalyc.orgbasicmedicalkey.com

Interaction with Endogenous Opioid Systems in Feeding Regulation

The endogenous opioid system plays a well-established role in regulating feeding behavior, particularly the consumption of palatable foods. nih.govfrontiersin.org Opioid antagonists, a class to which this compound belongs, have been shown to reduce the intake of sweet solutions. wikipedia.orgnih.gov This suggests an interaction with the endogenous opioid pathways that mediate the rewarding or "liking" aspects of palatable food consumption. ucm.es The central nervous system, and specifically the hypothalamus, is a key site for the opioid regulation of food intake. nih.govelifesciences.org Endogenous opioid peptides like β-endorphin are known to stimulate food intake, and this effect can be modulated by opioid antagonists. elifesciences.orgnews-medical.net Research indicates that this compound, acting as a µ/δ-antagonist, suppresses the intake of sweet solutions, highlighting its interaction with these specific opioid receptor systems in the context of feeding. wikipedia.org

Differentiation from Alpha-2-Adrenoceptor Antagonist Effects

A notable finding in preclinical studies is the differentiation of this compound's effects from those of alpha-2-adrenoceptor antagonists. wikipedia.org While this compound suppresses the intake of sweet solutions, it does not inhibit the increase in food consumption produced by the alpha-2-adrenoceptor antagonist idazoxan (B1206943). wikipedia.orgwikiwand.com It is thought that idazoxan may increase food intake by promoting the release of endogenous opioid peptides. wikipedia.org This effect is attenuated by the general opioid antagonist (-)-naloxone but not by this compound, which has a more specific profile as a mu/delta-antagonist. wikipedia.org This distinction underscores the complexity of the neurochemical systems governing appetite and suggests that different pathways can be selectively modulated. Alpha-2 adrenoceptor blockers themselves have complex mechanisms, potentially stimulating the noradrenergic system or inhibiting the effects of norepinephrine (B1679862) at postsynaptic receptors, which can influence behaviors like locomotion. nih.gov

Reversal of Potent Opioid Agonist Effects in Large Animal Models

This compound is widely recognized for its utility in rapidly and almost completely reversing the immobilizing effects of potent opioid agonists like etorphine, particularly in large animal and wildlife management. wikipedia.orgbioone.orguni.edu Etorphine is a powerful immobilizing agent used for handling large animals such as polar bears, elephants, and rhinoceroses. wikipedia.orgwikipedia.org

Mechanistic Basis for Rapid Reversal of Etorphine-Induced Immobility

The precise mechanism by which this compound antagonizes the effects of etorphine is not fully elucidated, but it is suggested that its greater potency allows it to displace etorphine from their common binding sites in the brain. wikipedia.org Etorphine is a potent, non-selective full agonist at μ-, δ-, and κ-opioid receptors. wikipedia.org this compound, acting as a powerful antagonist at these receptors, effectively blocks the binding of etorphine. wikipedia.org This competitive displacement is the likely basis for its rapid and effective reversal of etorphine-induced narcosis and immobility. wikipedia.orguni.edu In practice, the administration of this compound following etorphine immobilization leads to a swift recovery, allowing the animal to regain mobility. bioone.orgjournals.co.za

Advanced Analytical Methodologies for Cyprenorphine Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of potent opioids in biological matrices. nih.govmdpi.com Its widespread use is due to its superior sensitivity and selectivity, which allows for the detection of trace amounts of a substance while minimizing interference from other components in the sample. nih.gov While detailed, validated LC-MS/MS methods for cyprenorphine are not extensively published, the principles of method development for related compounds are well-established and directly applicable.

Predicted mass spectrometry data, including tandem MS (MS/MS) spectra at various collision energies, are available through databases like DrugBank. drugbank.com This predictive data can serve as a starting point for method development, suggesting potential precursor and product ions for monitoring. For instance, the predicted positive ion MS/MS spectrum for this compound can help identify unique molecular fragments to be used in a multiple reaction monitoring (MRM) assay, a technique that greatly enhances the selectivity of the analysis. drugbank.com

Developing a robust LC-MS/MS method for this compound in preclinical research involves several critical steps. The process begins with the optimization of both the chromatographic separation and the mass spectrometric detection.

Method Development:

Chromatography: Reversed-phase liquid chromatography is typically employed, using a C18 or similar column to separate this compound from endogenous matrix components and potential metabolites. The mobile phase, often a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (like acetonitrile (B52724) or methanol), is optimized using a gradient elution to achieve a sharp peak shape and adequate retention time. spectroscopyonline.com

Mass Spectrometry: The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. The parent ion (precursor ion) of this compound would be selected, and collision-induced dissociation (CID) would be used to generate specific product ions. The transition from the precursor ion to the most stable and abundant product ions is monitored for quantification. nih.gov

Method Validation: Once developed, the method must be rigorously validated to ensure its reliability for bioanalysis. nih.gov Validation is performed according to established guidelines and assesses various performance characteristics. A deuterated internal standard, such as this compound-d4, would ideally be used to compensate for variability during sample preparation and analysis, though the commercial availability of such a standard for this compound is not guaranteed.

The table below outlines the typical parameters evaluated during the validation of a bioanalytical method intended for preclinical research.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated using a series of standards.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the mean test results to the true concentration. It is assessed using quality control (QC) samples at multiple concentration levels.Mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements. It includes repeatability (intra-day) and intermediate precision (inter-day).Coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.Signal-to-noise ratio >10; accuracy and precision within ±20%.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components.No significant interfering peaks at the retention time of the analyte in blank samples.
Recovery The efficiency of the extraction procedure, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.Should be consistent, precise, and reproducible.
Matrix Effect The suppression or enhancement of ionization of the analyte due to co-eluting components from the biological sample.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).Analyte concentration should remain within ±15% of the initial concentration.

Note: This table represents standard validation parameters for bioanalytical methods; specific data for a validated this compound assay is not available in the cited literature.

Analyzing this compound in complex biological samples from preclinical studies, such as plasma, urine, or tissue homogenates, presents significant challenges. nih.gov Biological matrices contain a multitude of endogenous substances like salts, lipids, and proteins that can interfere with the analysis. nih.gov

Selectivity: The primary concern for selectivity is distinguishing the analyte from structurally similar compounds, including metabolites or other administered drugs. The use of LC-MS/MS operating in MRM mode provides a high degree of selectivity, as it monitors a specific precursor-to-product ion transition unique to the target molecule. nih.gov Proper chromatographic separation is also crucial to resolve the analyte from any isomeric or isobaric interferences that may share the same mass-to-charge ratio.

Sensitivity: this compound is a potent opioid, meaning it is effective at very low concentrations. Therefore, the analytical method must be highly sensitive to quantify it accurately. nih.gov Matrix effects are a major obstacle to achieving high sensitivity. nih.gov Co-eluting compounds can suppress or enhance the ionization of this compound in the mass spectrometer's source, leading to inaccurate quantification. nih.gov Optimizing sample preparation to remove these interferences and adjusting MS source parameters are critical steps to mitigate matrix effects and ensure reliable, sensitive detection. nih.gov

Method Development and Validation for Biological Matrices in Preclinical Research

Other Chromatographic and Spectroscopic Techniques for Research Purity and Identity

While LC-MS/MS is the primary tool for quantification in biological fluids, other methods are essential for establishing the purity and confirming the identity of the this compound reference standard itself.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for purity testing of chemical substances. cfsre.org It offers high chromatographic resolution and provides mass spectra that can be used for definitive identification. For polar, less volatile compounds like morphinans, a derivatization step, such as silylation, is often required to improve their chromatographic properties and thermal stability before GC-MS analysis. researchgate.net

Spectroscopic Techniques:

Infrared (IR) and Fourier-Transform Raman (FT-Raman) Spectroscopy: These techniques provide information about the molecular structure by measuring the vibrations of chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule. mdpi.comthermofisher.com FT-Raman, in particular, is useful for identifying specific isomers and confirming the identity of a compound without destroying the sample. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the exact chemical structure of a molecule, providing detailed information about the connectivity and spatial arrangement of atoms.

Sample Preparation Strategies for Research Specimens

Effective sample preparation is a crucial step to remove interferences from biological matrices, concentrate the analyte, and ensure compatibility with the analytical instrument. nih.govjapsonline.com The choice of technique depends on the matrix, the analyte's properties, and the required level of cleanliness.

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample (e.g., plasma) to denature and precipitate proteins. nih.gov While fast, it is the least selective method and may leave other interferences like lipids and salts in the supernatant, potentially leading to significant matrix effects. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase, this compound can be made more soluble in the organic phase, allowing it to be extracted from the matrix. This method provides a cleaner sample than PPT but is more labor-intensive. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique. forensicresources.org The sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the analyte of interest is then eluted with a different solvent. For a compound like this compound, a mixed-mode SPE cartridge (combining ion exchange and reversed-phase properties) can be particularly effective at removing a wide range of interferences, resulting in a very clean extract and minimizing matrix effects. nih.gov

The following table compares these common sample preparation strategies.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated by adding a water-miscible organic solvent.Fast, simple, inexpensive, high recovery.Non-selective, significant matrix effects may remain. nih.gov
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on solubility.Cleaner extracts than PPT, can be selective by adjusting pH.Labor-intensive, requires larger solvent volumes, can form emulsions. nih.gov
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent and then eluted.High selectivity, very clean extracts, minimizes matrix effects, can concentrate the analyte. forensicresources.orgMore complex method development, higher cost per sample.

Cyprenorphine As a Pharmacological Research Probe

Application in Opioid Receptor Characterization and Mapping

The characterization and mapping of opioid receptors rely heavily on ligands that can bind with high affinity and specificity. Cyprenorphine's role as a powerful and highly potent specific antagonist makes it a cornerstone in these investigations. wikipedia.org It effectively blocks the binding of other opioids, such as morphine and the potent analgesic etorphine, to opioid receptors. wikipedia.org This antagonistic property is fundamental to its application in competitive binding assays.

Radioligand binding assays are a primary method for characterizing receptors. sygnaturediscovery.com These assays use a radioactively labeled ligand to quantify its binding to a target receptor. oncodesign-services.com In this context, this compound can be used as a "cold" (unlabeled) competitor to determine the binding affinity (expressed as Kᵢ or IC₅₀ values) of other unlabeled compounds. oncodesign-services.comnih.gov By measuring how effectively a test compound displaces a radiolabeled ligand from the receptor, researchers can rank compounds by affinity and characterize the receptor's pharmacological profile. oncodesign-services.com

Furthermore, derivatives of this compound have been developed to offer greater selectivity for specific opioid receptor subtypes. This selectivity is crucial for accurately mapping the distinct anatomical distributions of mu (μ), delta (δ), and kappa (κ) opioid receptors and understanding their unique physiological roles.

Key Research Findings in Receptor Characterization:

CompoundReceptor Target(s)Key FindingResearch Application
This compound General Opioid ReceptorsPotent antagonist that blocks the binding of agonists like etorphine and morphine. wikipedia.orgUsed as a competitor in binding assays to characterize opioid receptor pharmacology.
16-methyl this compound (M80) Delta (δ), Mu (μ), Kappa (κ) Opioid ReceptorsDemonstrates significant selectivity for the δ-opioid receptor over μ and κ subtypes. oup.comnih.govA selective antagonist tool to investigate the specific functions of δ-opioid receptors. nih.gov
[¹¹C]diprenorphine Non-selective Opioid ReceptorsUsed as a radiotracer in Positron Emission Tomography (PET) to visualize and quantify opioid receptors in the living brain. nih.govMapping changes in opioid receptor binding in conditions like central post-stroke pain. nih.gov

This table is interactive and can be sorted by column.

Utility in Studying Opioid Signal Transduction Pathways

Opioid receptors belong to the G protein-coupled receptor (GPCR) superfamily. mdpi.com Upon activation by an agonist, they initiate a cascade of intracellular events known as signal transduction. A primary pathway involves the inhibition of the enzyme adenylate cyclase, which leads to a decrease in the intracellular second messenger, cyclic adenosine (B11128) monophosphate (cAMP). mdpi.comnih.gov Opioid receptors also activate other pathways, including mitogen-activated protein kinase (MAPK) cascades, which play a role in cellular regulation. nih.govnih.gov

This compound, primarily as an antagonist, is instrumental in elucidating these pathways. By blocking the receptor, it prevents agonist-induced signaling. This allows researchers to confirm that a specific signaling event, such as the inhibition of cAMP accumulation or the phosphorylation of a MAPK like p38, is indeed mediated by the opioid receptor. nih.govnih.gov

For example, in cells engineered to express a specific opioid receptor subtype, researchers can apply an agonist to trigger a response and then introduce this compound. The reversal or blockade of the response by this compound provides strong evidence that the effect is receptor-mediated. nih.gov Studies using selective antagonists, such as the this compound derivative 16-methyl this compound, can further dissect which specific receptor subtype (e.g., the δ-opioid receptor) is responsible for a particular signaling cascade. nih.gov

Opioid Receptor Signaling Pathways Studied Using Antagonists:

Signaling PathwayMechanismRole of Antagonist (e.g., this compound)
Adenylate Cyclase Inhibition Agonist binding activates inhibitory G proteins (Gαi/o), which inhibit adenylate cyclase, reducing cAMP levels. mdpi.comfrontiersin.orgBlocks agonist-induced inhibition of adenylate cyclase, confirming the effect is receptor-mediated. nih.gov
MAPK Activation The receptor-G protein complex or β-arrestin proteins can recruit and activate kinases like ERK, JNK, and p38. nih.govnih.govPrevents agonist-induced phosphorylation of MAPK proteins, isolating the receptor's role in the pathway. nih.gov
Ion Channel Modulation Activated G proteins can directly modulate ion channels, such as activating G protein-gated inwardly rectifying potassium (GIRK) channels. frontiersin.orgBlocks agonist-induced changes in ion channel activity to verify receptor involvement.
β-Arrestin Recruitment Following receptor phosphorylation, β-arrestin proteins are recruited, leading to receptor desensitization and internalization. nih.govresed.esCan be used to investigate the antagonist's influence on receptor trafficking and the role of β-arrestin pathways.

This table is interactive and can be sorted by column.

Development of this compound-Derived Chemical Probes

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study that target's function in cells and organisms. researchgate.net The this compound scaffold has proven to be a fertile ground for the development of such probes. helsinki.fi By making targeted chemical modifications to the this compound molecule, scientists can fine-tune its pharmacological properties, such as its affinity and selectivity for different opioid receptor subtypes.

A prominent example is 16-methyl this compound (also known as M80). Research has shown this derivative to be a potent opioid antagonist with a notable preference for δ-opioid receptors over μ- and κ-receptors. oup.comnih.gov This selectivity makes 16-methyl this compound an excellent chemical probe for isolating and studying the physiological and behavioral roles of the δ-opioid system, separate from the other opioid receptor types. nih.gov

The development of such derived probes is critical for advancing opioid research. These tools enable a more precise dissection of the complex opioid system and are essential for validating specific receptor subtypes as potential targets for new therapeutic agents. nih.govmdpi.com The ultimate goal is to create a portfolio of probes with high selectivity for each receptor subtype, as well as probes that are radiolabeled for use in advanced imaging techniques like Positron Emission Tomography (PET), which allows for the visualization of receptors in living subjects. nih.govresearchgate.net

Emerging Research Avenues and Future Directions for Cyprenorphine

Design and Synthesis of Next-Generation Cyprenorphine Analogs

The chemical scaffold of this compound, a 6,14-ethenomorphinan derivative, serves as a fertile ground for the design and synthesis of new analogs with tailored pharmacological properties. nih.gov Research in this area focuses on strategic molecular modifications to alter receptor affinity, selectivity, and functional activity.

Key synthetic strategies often originate from versatile precursors like thebaine or oripavine, which allow for the construction of the characteristic 6,14-etheno bridge via Diels-Alder reactions. nih.govmdpi.com Modifications are systematically introduced at various positions on the morphinan (B1239233) skeleton to probe structure-activity relationships (SAR). nih.govsemanticscholar.orgslideshare.net

N-17 Substituent: The N-cyclopropylmethyl (CPM) group is a crucial feature of this compound and related compounds like buprenorphine and naltrexone. wikipedia.orgmdpi.comresearchgate.net Altering this group is a primary strategy for modulating activity.

C-7 Side Chain: The 7α-(1-hydroxy-1-methylethyl) group is a defining characteristic. Synthesizing analogs with different substituents at this position can fine-tune the ligand's interaction with the receptor pocket. wikipedia.org

C-14 Position: Functionalizing the C-14 position has been shown to produce a wide range of activities, influencing whether a compound acts as an agonist or antagonist. nih.gov

C-5 and C-6 Positions: Modifications at these positions, such as the introduction of a 5-methyl group or alteration of the 6-keto group, can impact selectivity between mu (μ), delta (δ), and kappa (κ) opioid receptors. semanticscholar.org

Aromatic Ring Fusion: The creation of pyridomorphinans, where a pyridine (B92270) ring is fused to the C-ring of the morphinan structure, has been explored to create ligands with mixed functional activities, such as MOR agonists/DOR antagonists. researchgate.net

One example of analog development includes the synthesis of 16-methyl this compound, an isoform that acts as an antagonist at all three classical opioid receptors (mu, delta, kappa). wikipedia.org Another study describes the multi-step synthesis of 20-trifluoromethyl-6-O-desmethyl-cyprenorphine, highlighting complex chemical transformations to create novel derivatives. mdpi.com These synthetic endeavors aim to develop compounds with enhanced selectivity or unique functional profiles that can serve as more precise research tools. semanticscholar.org

Exploration of Novel Binding Sites or Allosteric Modulation Beyond Classical Opioid Receptors

While this compound's primary interactions are with the classical (orthosteric) binding sites of opioid receptors, future research is aimed at understanding its potential interactions with non-traditional sites. wikipedia.org This includes exploring allosteric modulation, a mechanism where a ligand binds to a topographically distinct site on the receptor to influence the action of the primary (orthosteric) ligand. mdpi.comnih.gov

Allosteric modulators can be classified as:

Positive Allosteric Modulators (PAMs): These enhance the effect (potency or efficacy) of the endogenous or an exogenous orthosteric ligand. mdpi.com

Negative Allosteric Modulators (NAMs): These diminish the signaling activity of the receptor. mdpi.com

The development of PAMs for opioid receptors is considered a promising strategy for creating safer analgesics, as they might enhance the effects of endogenous opioids with a reduced risk of side effects. mdpi.comnih.gov While specific studies focusing on this compound as an allosteric modulator are not yet prominent, the field is rapidly advancing. Computational modeling and in vitro assays are being used to identify novel chemotypes that may act as allosteric modulators for opioid receptors. mdpi.com For instance, research on the delta-opioid receptor has identified a novel agonist chemotype that may also possess negative allosteric modulator capabilities. mdpi.com The complex structure of this compound makes it a candidate for investigation into such unconventional binding modes, which could reveal new mechanisms for modulating the opioid system.

Integration with Advanced Neuropharmacological Techniques for In-depth Mechanistic Understanding

A deeper mechanistic understanding of this compound's action in the central nervous system is being pursued through the integration of advanced neuropharmacological techniques. These methods allow for a more dynamic and precise characterization of its binding kinetics, receptor occupancy, and downstream signaling effects in complex biological systems.

Molecular Imaging: Techniques like Positron Emission Tomography (PET) are invaluable for studying opioid receptors in the living brain. nih.govmdpi.com While radiolabeled this compound itself is not a common PET tracer, analogs such as [¹¹C]diprenorphine and [¹¹C]buprenorphine are used extensively. mdpi.commdpi.com Developing radiolabeled versions of novel this compound analogs could enable in vivo imaging studies to map their specific binding patterns and receptor occupancy, providing crucial data on their pharmacokinetics and pharmacodynamics within the brain. mdpi.com

Fluorescent Ligands: The synthesis of fluorescently labeled derivatives of opioid ligands is an emerging area. nih.gov These probes allow for high-resolution imaging of receptor distribution, trafficking, and dimerization in cell-based assays. Creating a fluorescent this compound analog would be a powerful tool for studying its interaction with receptors in real-time. nih.gov

In Vitro Functional Assays: Modern functional assays, such as those measuring [³⁵S]GTPγS binding or cAMP production, provide detailed information on the functional consequences of a ligand binding to its receptor (i.e., agonism, antagonism, or inverse agonism). researchgate.netmdpi.com These assays are critical for characterizing the efficacy and potency of new this compound analogs. researchgate.net

Kinetic Binding Assays: Understanding the kinetics of how a drug binds and unbinds from its receptor (its residence time) is increasingly recognized as crucial for its pharmacological effect. enzymlogic.com Techniques that can measure the association and dissociation rates of this compound and its analogs at opioid receptors in living cells can provide insights into the duration of their action. enzymlogic.com

These advanced techniques, combined with behavioral pharmacology models, provide a multi-level approach to understanding how novel this compound analogs engage with the opioid system and produce their effects. unc.edunih.govnih.gov

Potential for Development as Selective Opioid System Research Tools

Owing to its potent and often long-lasting interaction with opioid receptors, this compound and its derivatives hold significant potential as selective research tools. wikipedia.orgnih.govnih.gov The development of analogs with high selectivity for a particular opioid receptor subtype (μ, δ, or κ) is a key objective. nih.gov

Selective antagonists are indispensable in pharmacological research for:

Characterizing Receptor Function: By selectively blocking one receptor subtype, researchers can elucidate its specific role in various physiological and pathological processes.

Validating New Agonists: A selective antagonist can be used to confirm that the effects of a newly developed agonist are mediated through a specific receptor.

Probing Endogenous Systems: They can be used to investigate the function of endogenous opioid peptides. wikipedia.org

For example, 16-methyl this compound has been used as a tool to discriminate between mu/delta- and kappa-opioid receptor functions in vivo. researchgate.net The synthesis of analogs with even greater selectivity or with unique properties, such as irreversibility or fluorescence, would further enhance their utility. The development of such tools is crucial for dissecting the complex pharmacology of the opioid system and for the identification of novel therapeutic targets. nih.govnih.gov

Q & A

Basic Research Design

Q: What experimental design frameworks (e.g., PICO, FINER) are optimal for studying Cyprenorphine’s pharmacological mechanisms? A: For preclinical studies, use PICO (Population: animal/cell models; Intervention: this compound dosage; Comparison: control/alternative opioids; Outcome: receptor binding affinity, efficacy). For translational research, apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study viability. Ensure hypotheses address gaps in opioid receptor modulation or neuropharmacokinetics .

Advanced Mechanistic Studies

Q: How can researchers resolve contradictions in reported data on this compound’s partial agonism versus antagonism at κ-opioid receptors? A: Conduct systematic reviews (PRISMA guidelines ) to aggregate in vitro/in vivo data. Use dose-response meta-analysis to reconcile discrepancies, controlling for variables like species-specific receptor isoforms or assay conditions (e.g., GTPγS binding vs. cAMP inhibition). Validate findings via radioligand displacement assays with standardized receptor preparations .

Ethical and Regulatory Compliance

Q: What ethical guidelines govern human participant studies involving this compound analogs for pain management? A: Adhere to IRB protocols for informed consent, risk-benefit analysis, and data anonymization. For clinical trials, reference the Declaration of Helsinki and FDA/EMA guidelines on opioid analogs. Include a Data Safety Monitoring Board (DSMB) for adverse event tracking .

Data Validation and Reproducibility

Q: What statistical methods ensure reproducibility in this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling? A: Apply non-linear mixed-effects modeling (NONMEM) for population PK-PD analysis. Validate models via bootstrapping or visual predictive checks. Report 95% confidence intervals and effect sizes in accordance with ARRIVE 2.0 guidelines for animal studies .

Advanced Analytical Techniques

Q: How can multi-omics approaches (e.g., proteomics, metabolomics) elucidate this compound’s off-target effects? A: Integrate LC-MS/MS proteomics to identify off-target protein interactions and untargeted metabolomics (via NMR or HRAM) to map metabolic perturbations. Use pathway enrichment analysis (KEGG, Reactome) to prioritize biologically relevant findings. Cross-validate with CRISPR/Cas9 knockout models .

Literature Synthesis

Q: What strategies mitigate bias when synthesizing conflicting evidence on this compound’s abuse liability? A: Perform risk-of-bias assessment (ROB 2.0 tool) for preclinical/clinical studies. Use grading of recommendations assessment (GRADE) to evaluate evidence quality. For meta-analyses, apply random-effects models to account for heterogeneity and publish protocols prospectively (e.g., PROSPERO registry) .

Methodological Pitfalls

Q: What common methodological errors arise in this compound’s in vivo neurobehavioral assays? A: Key pitfalls include:

  • Dose selection : Overreliance on LD50 values without subchronic toxicity data.
  • Behavioral endpoints : Poorly defined operant conditioning parameters (e.g., fixed vs. progressive ratio schedules).
  • Control groups : Inadequate sham-operated or vehicle controls.
    Solution: Follow NIH Guidelines for Animal Research and pre-register protocols .

Computational Modeling

Q: How can molecular dynamics simulations improve this compound’s receptor binding predictions? A: Use GPU-accelerated MD (e.g., AMBER, GROMACS) to simulate μ-/κ-opioid receptor complexes. Apply MM-PBSA/GBSA for free-energy calculations. Validate against cryo-EM structures (e.g., PDB entries 6DDF, 5C1M) and mutagenesis data. Report convergence metrics (RMSD/RMSF) .

Translational Challenges

Q: What translational biomarkers bridge preclinical and clinical studies of this compound’s efficacy? A: Prioritize biomarkers like:

  • Neuroimaging : fMRI BOLD signals in pain-processing regions (e.g., anterior cingulate cortex).
  • Biochemical : Plasma β-endorphin levels via ELISA.
  • Behavioral : Cold pressor test latency in humanized opioid receptor knock-in models .

Interdisciplinary Collaboration

Q: How can researchers optimize cross-disciplinary teams for this compound’s drug development? A: Establish translational working groups with:

  • Medicinal chemists : Structure-activity relationship (SAR) optimization.
  • Clinicians : Phase I/II trial design.
  • Data scientists : AI-driven QSAR modeling.
    Use project management frameworks (e.g., Agile, Stage-Gate) to align milestones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyprenorphine
Reactant of Route 2
Cyprenorphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.